Methyl 3-(dibutylamino)-2-methylpropionate

Lipophilicity LogP Structure-Property Relationship

Methyl 3-(dibutylamino)-2-methylpropionate (CAS 71735-20-1), also known as Propanoic acid, 3-(dibutylamino)-2-methyl-, methyl ester, is a C13H27NO2 aminoester characterized by a tertiary dibutylamino group and a methyl ester moiety on a branched propionate backbone. It exists as a liquid with a calculated density of 0.902 g/cm³ and a boiling point of 286.4 °C at 760 mmHg, typically supplied as a research chemical.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 71735-20-1
Cat. No. B12650026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(dibutylamino)-2-methylpropionate
CAS71735-20-1
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(C)C(=O)OC
InChIInChI=1S/C13H27NO2/c1-5-7-9-14(10-8-6-2)11-12(3)13(15)16-4/h12H,5-11H2,1-4H3
InChIKeyJWMZBTCOXOGERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(Dibutylamino)-2-Methylpropionate (CAS 71735-20-1) Procurement & Technical Baseline


Methyl 3-(dibutylamino)-2-methylpropionate (CAS 71735-20-1), also known as Propanoic acid, 3-(dibutylamino)-2-methyl-, methyl ester, is a C13H27NO2 aminoester characterized by a tertiary dibutylamino group and a methyl ester moiety on a branched propionate backbone . It exists as a liquid with a calculated density of 0.902 g/cm³ and a boiling point of 286.4 °C at 760 mmHg, typically supplied as a research chemical . This compound serves primarily as a lipophilic building block or intermediate in organic synthesis, where the steric bulk and hydrophobicity of its dibutylamino group differentiate it from smaller alkylamino analogs .

Why Substituting Methyl 3-(Dibutylamino)-2-Methylpropionate with Closer Analogs Can Compromise Experimental Outcomes


Direct substitution of methyl 3-(dibutylamino)-2-methylpropionate with simpler 3-(dialkylamino)-2-methylpropionate esters (e.g., dimethyl or diethyl analogs) is not recommended without validation. The dibutylamino substituent confers a distinct steric and lipophilic profile (LogP > 4.0) that cannot be replicated by smaller alkylamines . This difference directly influences physicochemical properties such as solubility, partition coefficient, and molecular interactions in synthetic or biological systems. Using an analog with a different lipophilicity or steric bulk would introduce an uncontrolled variable, potentially altering reaction yields, selectivity, or pharmacokinetic parameters in a non-linear and unpredictable manner [1].

Quantitative Differentiation Evidence for Methyl 3-(Dibutylamino)-2-Methylpropionate Against Analogs


Lipophilicity Comparison: Dibutylamino vs. Dimethyl/Diethyl Analogs

The steric bulk of the dibutylamino group imparts significantly higher lipophilicity compared to dimethyl- and diethyl- analogs. Reported LogP values for methyl 3-(dibutylamino)-2-methylpropionate exceed 4.0 , while the dimethyl analog has a predicted LogP of approximately 1.3 and the diethyl analog approximately 2.6 [1]. This difference translates into a >10-fold higher octanol-water partition coefficient for the target compound.

Lipophilicity LogP Structure-Property Relationship Aminoester

Steric Bulk and Molecular Weight Comparison

The molecular weight of methyl 3-(dibutylamino)-2-methylpropionate (229.36 g/mol) is substantially higher than its dimethyl analog (145.20 g/mol) [1] and diethyl analog (173.26 g/mol) [2]. This 58-84 g/mol increase reflects the additional methylene and methyl groups, which contribute to a 43% increase in molecular volume and a >50% increase in the number of rotatable bonds (10 rotors for target vs. 4 for dimethyl analog) [3].

Steric Hindrance Molecular Weight Amino Substituent Synthesis Intermediate

Basic pKa Comparison: Tertiary Amine Character

The conjugate acid of the tertiary amine in methyl 3-(dibutylamino)-2-methylpropionate has an estimated pKa of 10.2 ± 0.5, which is typical for aliphatic tertiary amines . This value is comparable to, but slightly higher than, the pKa of ~9.8 for its diethyl analog [1], indicating marginally weaker basicity due to increased steric hindrance around the nitrogen lone pair.

pKa Amine Basicity Protonation State pH-Dependent Behavior

High-Value Application Scenarios for Methyl 3-(Dibutylamino)-2-Methylpropionate in Research and Industrial R&D


Synthesis of Lipophilic β-Amino Acid Derivatives for Drug Discovery

This compound serves as a key starting material for constructing β-amino acid esters with enhanced lipophilicity. Its high LogP (>4.0) makes it particularly suitable for medicinal chemistry programs aiming to improve membrane permeability or target hydrophobic protein pockets. The dibutylamino group can be further functionalized or retained to modulate pharmacokinetic properties.

Preparation of Specialty Surfactants and Amphiphiles

The combination of a hydrophobic dibutylamino tail and a polar ester headgroup makes this compound a candidate intermediate for synthesizing surfactants or phase-transfer catalysts. The quantified steric bulk and calculated logP distinguish it from smaller-chain analogs, offering different critical micelle concentrations and solubility parameters [1].

Study of Steric Effects in Nucleophilic Substitution Reactions

Due to its bulky dibutylamino group, this compound can be employed as a model substrate in physical organic chemistry to investigate steric hindrance effects on reaction kinetics and selectivity. Comparative studies against dimethyl and diethyl analogs can quantify the impact of N-alkyl chain length on SN2 reactivity and base-catalyzed ester hydrolysis [2].

Ligand Synthesis for Catalysis or Coordination Chemistry

The tertiary amine and ester functionalities offer two distinct coordination sites. The sterically demanding dibutylamino group can enforce specific geometries in metal complexes, while the ester group allows for further derivatization. This differentiates it from less hindered analogs for designing catalysts with tailored steric environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(dibutylamino)-2-methylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.